molecular formula C13H25NO7 B1416017 Boc-(2-(2-methoxyethoxy)ethyl)-l-serine CAS No. 150438-69-0

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine

Cat. No.: B1416017
CAS No.: 150438-69-0
M. Wt: 307.34 g/mol
InChI Key: VZPNSZCUTJXYPH-UHFFFAOYSA-N
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Description

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of l-serine, and a 2-(2-methoxyethoxy)ethyl group attached to the hydroxyl group of the serine side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2-(2-methoxyethoxy)ethyl)-l-serine typically involves the protection of the amino group of l-serine with a tert-butoxycarbonyl (Boc) group. This is followed by the attachment of the 2-(2-methoxyethoxy)ethyl group to the hydroxyl group of the serine side chain. The reaction conditions often involve the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can help in the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester bond can be reduced to form an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amino acid without the Boc group.

Scientific Research Applications

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(2-(2-methoxyethoxy)ethyl)-l-serine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. The 2-(2-methoxyethoxy)ethyl group provides additional stability and solubility to the compound, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Boc-l-serine: Similar in structure but lacks the 2-(2-methoxyethoxy)ethyl group.

    Fmoc-l-serine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

    Boc-l-threonine: Similar protecting group but with a different side chain.

Uniqueness

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which provides enhanced stability and solubility compared to other protected amino acids. This makes it particularly useful in complex peptide synthesis and other applications where stability and solubility are crucial.

Properties

IUPAC Name

3-hydroxy-2-[2-(2-methoxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(18)14(10(9-15)11(16)17)5-6-20-8-7-19-4/h10,15H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPNSZCUTJXYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOC)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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